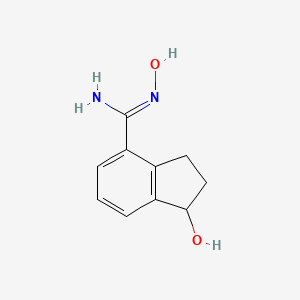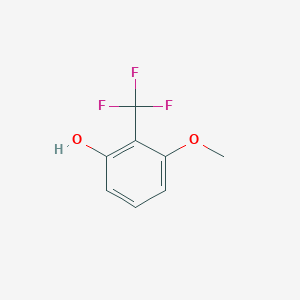
3-Methoxy-2-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(trifluoromethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the displacement of a halogen (such as chlorine or fluorine) from a trifluoromethyl-substituted benzene derivative using a nucleophile like methoxide ion. This reaction often requires elevated temperatures and an inert atmosphere to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)phenol: Lacks the methoxy group, leading to variations in reactivity and applications.
4-(Trifluoromethyl)phenol: The trifluoromethyl group is positioned differently, affecting the compound’s properties.
Uniqueness
3-Methoxy-2-(trifluoromethyl)phenol is unique due to the presence of both methoxy and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H7F3O2 |
|---|---|
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
3-methoxy-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3O2/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4,12H,1H3 |
InChI-Schlüssel |
XEMZWTCQRVIRHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


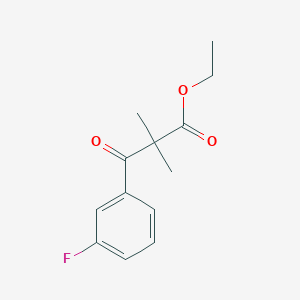
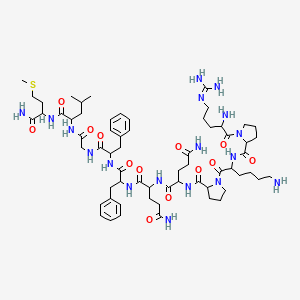
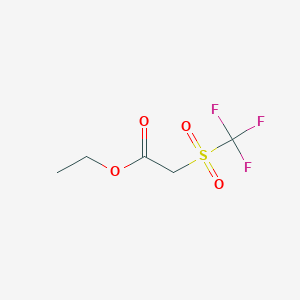
![1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15093239.png)
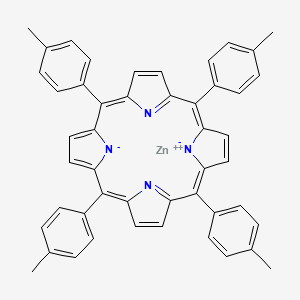
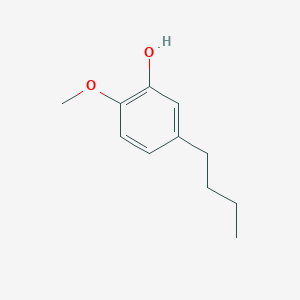
![tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate](/img/structure/B15093251.png)

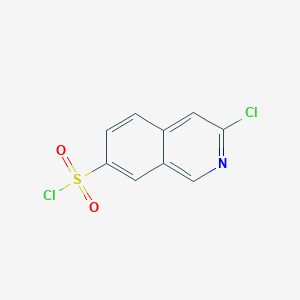
![(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester](/img/structure/B15093267.png)
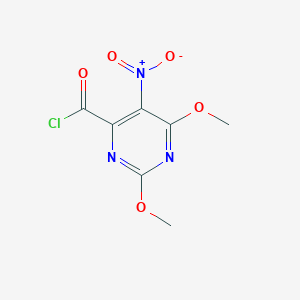
![4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine](/img/structure/B15093284.png)
![7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B15093293.png)
